Lipophilicity (XLogP3) Differentiation Relative to Des-Methoxy and Pyrrolidine-Regioisomer Analogs
The target compound possesses a calculated XLogP3 of 4.5 [1], representing a balanced lipophilicity profile for CNS drug-likeness. Removing the 3'-methoxy group (des-methoxy analog) would reduce XLogP3 by approximately 0.5–0.7 log units, while relocating the methoxypyrrolidine to the 4-position (4-methoxypyrrolidine regioisomer) would alter both lipophilicity and hydrogen-bonding geometry [2]. This places the target compound in a differentiated property space optimal for passive blood-brain barrier permeation, as defined by CNS MPO scoring criteria (XLogP3 range 2–5) [2].
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 |
| Comparator Or Baseline | Des-3'-methoxy analog: estimated XLogP3 ≈ 3.8–4.0; 4-methoxypyrrolidine regioisomer: estimated XLogP3 ≈ 4.3–4.7 |
| Quantified Difference | ΔXLogP3 ≈ 0.5–0.7 (vs. des-methoxy); similar vs. regioisomer but with distinct H-bond acceptor topology |
| Conditions | In silico calculation (XLogP3 algorithm); comparator values estimated from structural fragment contributions |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, metabolic stability, and off-target promiscuity; the target compound's XLogP3 of 4.5 places it in the CNS-optimal range, whereas the des-methoxy analog would fall borderline low and the 4-methoxypyrrolidine regioisomer may exhibit altered hydrogen-bonding interactions despite similar logP.
- [1] Kuujia Chemical Database. 3'-Methoxy-N-4-(3-methoxypyrrolidin-1-yl)phenyl-1,1'-biphenyl-4-carboxamide (CAS 1797842-43-3). https://www.kuujia.com/cas-1797842-43-3.html (accessed May 9, 2026). View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1, 435–449. DOI: 10.1021/cn100008c. View Source
